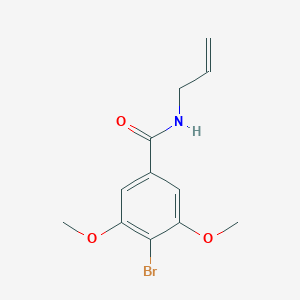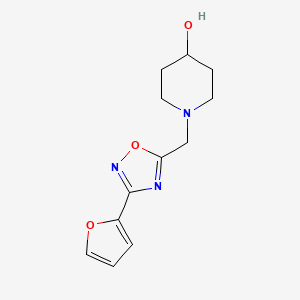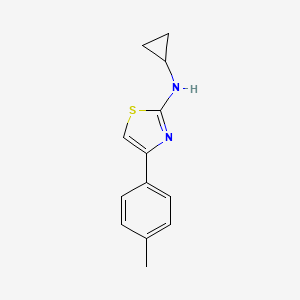
1-(3-((Iodotriphenylphosphoranyl)(methyl)amino)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((Iodotriphenylphosphoranyl)(methyl)amino)phenyl)ethanone is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an iodotriphenylphosphoranyl group attached to a methylamino phenyl ethanone structure. Its unique chemical structure makes it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of 1-(3-((Iodotriphenylphosphoranyl)(methyl)amino)phenyl)ethanone typically involves multiple steps, including the introduction of the iodotriphenylphosphoranyl group and the formation of the methylamino phenyl ethanone core. Common synthetic routes include:
Stepwise Synthesis: This method involves the sequential addition of functional groups to a precursor molecule. For instance, the iodotriphenylphosphoranyl group can be introduced via a reaction with triphenylphosphine and iodine, followed by the addition of the methylamino group.
Industrial Production: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1-(3-((Iodotriphenylphosphoranyl)(methyl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodotriphenylphosphoranyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-((Iodotriphenylphosphoranyl)(methyl)amino)phenyl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for pharmaceuticals and its role in drug delivery systems.
Industry: Industrial applications include its use in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-((Iodotriphenylphosphoranyl)(methyl)amino)phenyl)ethanone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, influencing their activity. This binding can result in the modulation of biochemical pathways.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These can include signaling pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
1-(3-((Iodotriphenylphosphoranyl)(methyl)amino)phenyl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other iodotriphenylphosphoranyl derivatives and methylamino phenyl ethanones.
Uniqueness: The presence of both the iodotriphenylphosphoranyl group and the methylamino phenyl ethanone core in a single molecule gives it unique chemical and biological properties. This combination allows for specific interactions and reactions that are not observed in simpler compounds.
Propiedades
Fórmula molecular |
C27H25INOP |
|---|---|
Peso molecular |
537.4 g/mol |
Nombre IUPAC |
1-[3-[[iodo(triphenyl)-λ5-phosphanyl]-methylamino]phenyl]ethanone |
InChI |
InChI=1S/C27H25INOP/c1-22(30)23-13-12-14-24(21-23)29(2)31(28,25-15-6-3-7-16-25,26-17-8-4-9-18-26)27-19-10-5-11-20-27/h3-21H,1-2H3 |
Clave InChI |
WUUCXJUSFQVENH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)N(C)P(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]proline](/img/structure/B14912498.png)

![tert-Butyl (3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-iodo-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14912524.png)

![2-(2,4-dinitrophenyl)-N'-[(1Z)-1-phenylpropylidene]acetohydrazide](/img/structure/B14912528.png)






